2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid
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Description
2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups in organic synthesis, particularly in peptide synthesis. Its utility is highlighted by its compatibility with various acid- and base-labile protecting groups. The Fmoc group can be removed selectively in the presence of other sensitive groups, making it a staple in complex organic synthesis. This attribute is exemplified in the synthesis of an octathymidylic acid fragment, where the Fmoc group's removal was efficiently achieved with triethylamine in pyridine, showcasing its practicality in nucleic acid chemistry (Gioeli & Chattopadhyaya, 1982).
Catalytic Applications and Reaction Mechanisms
Research on azabicycloalkane amino acids, which are dipeptide mimetics, has demonstrated their significance in peptide-based drug discovery. These compounds, characterized by their rigid structure, offer insights into structure-activity relationships crucial for developing new therapeutics. A notable synthesis of these compounds from pyroglutamic acid has been reported, underscoring the efficiency of producing diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane. This work exemplifies the application of azabicycloalkane amino acids in creating building blocks for solid-phase synthesis, contributing significantly to the field of peptidomimetics (Mandal et al., 2005).
Molecular Rearrangements and Chemical Transformations
The study of azabicyclo[2.2.1]heptane derivatives sheds light on the stereochemical aspects of molecular rearrangements. For instance, the enantiospecific synthesis of (4R)-1-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline highlights the meticulous control over stereochemistry required in constructing complex molecular frameworks. This synthesis pathway not only provides access to azabicycloheptane derivatives but also demonstrates the critical role of stereochemistry in organic synthesis, offering pathways to novel structures with potential biological activities (Houghton et al., 1993).
Properties
IUPAC Name |
2-[(1R,3R,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)12-21-14-9-10-15(11-14)24(21)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26)/t14-,15+,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKDYLCWYSVWBC-PDSXEYIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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